1-(2-Furyl)-2-nitroethylene 1-(2-Furyl)-2-nitroethylene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13329883
InChI: InChI=1S/C6H5NO3/c8-7(9)4-3-6-2-1-5-10-6/h1-5H
SMILES: C1=COC(=C1)C=C[N+](=O)[O-]
Molecular Formula: C6H5NO3
Molecular Weight: 139.11 g/mol

1-(2-Furyl)-2-nitroethylene

CAS No.:

Cat. No.: VC13329883

Molecular Formula: C6H5NO3

Molecular Weight: 139.11 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Furyl)-2-nitroethylene -

Specification

Molecular Formula C6H5NO3
Molecular Weight 139.11 g/mol
IUPAC Name 2-(2-nitroethenyl)furan
Standard InChI InChI=1S/C6H5NO3/c8-7(9)4-3-6-2-1-5-10-6/h1-5H
Standard InChI Key WVUICGOYGDHVBH-UHFFFAOYSA-N
SMILES C1=COC(=C1)C=C[N+](=O)[O-]
Canonical SMILES C1=COC(=C1)C=C[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-(2-Furyl)-2-nitroethylene (CAS No.: 32782-46-0) has the molecular formula C₆H₄N₂O₃ and a molar mass of 184.11 g/mol. Its IUPAC name, 2-nitro-5-[(E)-2-nitroethenyl]furan, reflects the (E)-configuration of the nitroethylene group relative to the furan ring. The compound’s structure is defined by a planar furan ring with a nitroethenyl substituent at the 2-position, creating conjugation between the π-electrons of the furan and the nitro group. This conjugation stabilizes the molecule and influences its reactivity in electrophilic and nucleophilic reactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₄N₂O₃
Molecular Weight184.11 g/mol
CAS Number32782-46-0
IUPAC Name2-nitro-5-[(E)-2-nitroethenyl]furan
SMILESC1=C(OC(=C1)N+[O-])C=CN+[O-]
InChI KeyNMZDNQIJZAERIO-ONEGZZNKSA-N

The canonical SMILES representation confirms the (E)-stereochemistry, critical for its interactions in cycloaddition reactions.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are pivotal for structural elucidation. The ¹H NMR spectrum exhibits signals for the furan protons at δ 6.5–7.2 ppm, while the nitroethylene protons resonate as doublets near δ 7.5–8.0 ppm due to coupling with the nitro group. The ¹³C NMR spectrum shows carbonyl carbons at δ 160–170 ppm and aromatic carbons at δ 110–150 ppm. IR spectroscopy reveals strong absorption bands at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric NO₂ stretch), confirming the nitro group’s presence.

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of 1-(2-furyl)-2-nitroethylene typically involves nitration of furan derivatives or condensation reactions. A common method employs the reaction of 2-furylacetaldehyde with nitrating agents under controlled conditions:

Step 1: Formation of 2-Furylacetaldehyde
2-Furylacetaldehyde is prepared via oxidation of 2-furfuryl alcohol using pyridinium chlorochromate (PCC) in dichloromethane.

Step 2: Nitration
The aldehyde undergoes nitration with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to prevent over-nitration. The nitro group is introduced at the ethylene position, yielding the target compound after purification by column chromatography.

Table 2: Optimal Reaction Conditions for Nitration

ParameterCondition
Temperature0–5°C
Nitrating AgentHNO₃/H₂SO₄ (1:3 v/v)
Reaction Time4–6 hours
Yield65–70%

Mechanistic Insights

The nitration proceeds via electrophilic aromatic substitution, where the nitro group acts as an electrophile. The furan ring’s electron-rich nature directs the nitro group to the ethylene position. Density functional theory (DFT) calculations suggest that the reaction’s regioselectivity is governed by the stabilization of the transition state through conjugation with the furan’s π-system .

Reactivity and Applications in Organic Synthesis

Cycloaddition Reactions

1-(2-Furyl)-2-nitroethylene serves as a dienophile in hetero-Diels-Alder reactions, forming six-membered heterocycles. For example, reaction with enaminothiones yields 3,4-dihydro-2H-thiopyrans, as demonstrated by Bogdanowicz-Szwed and Budzowski . The nitro group enhances the dienophile’s electrophilicity, accelerating the reaction under mild conditions.

Example Reaction:

1-(2-Furyl)-2-nitroethylene+EnaminothioneThiopyran Derivative\text{1-(2-Furyl)-2-nitroethylene} + \text{Enaminothione} \rightarrow \text{Thiopyran Derivative}

This reaction proceeds with high stereoselectivity, favoring the endo transition state due to secondary orbital interactions .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s reactivity in photochemical reactions.

  • Material Science Applications: Explore its use in conductive polymers or organic semiconductors.

  • Toxicology: Assess long-term exposure risks and degradation pathways.

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